molecular formula C20H20ClNO2 B11293546 1-[5-(3-chloro-2-methylphenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine

1-[5-(3-chloro-2-methylphenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine

Cat. No.: B11293546
M. Wt: 341.8 g/mol
InChI Key: AZOSVEKQONLBBA-UHFFFAOYSA-N
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Description

1-[5-(3-chloro-2-methylphenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine is an organic compound with a complex structure that includes a furan ring, a chlorinated phenyl group, and a methoxybenzylamine moiety

Preparation Methods

The synthesis of 1-[5-(3-chloro-2-methylphenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine typically involves multiple steps. One common synthetic route starts with the preparation of the furan ring, followed by the introduction of the chlorinated phenyl group. The final step involves the attachment of the methoxybenzylamine moiety under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-[5-(3-chloro-2-methylphenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated phenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves palladium-catalyzed cross-coupling with boronic acids.

Scientific Research Applications

1-[5-(3-chloro-2-methylphenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in materials science.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Industry: It can be used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[5-(3-chloro-2-methylphenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds include other furan derivatives and chlorinated phenyl compounds. Compared to these, 1-[5-(3-chloro-2-methylphenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include:

    Furan-2-yl derivatives: Compounds with a furan ring and various substituents.

    Chlorinated phenyl compounds: Molecules with chlorinated phenyl groups, such as chlorobenzene derivatives.

    Methoxybenzylamines: Compounds with a methoxybenzylamine moiety, used in various chemical and pharmaceutical applications.

Properties

Molecular Formula

C20H20ClNO2

Molecular Weight

341.8 g/mol

IUPAC Name

N-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl]-1-(4-methoxyphenyl)methanamine

InChI

InChI=1S/C20H20ClNO2/c1-14-18(4-3-5-19(14)21)20-11-10-17(24-20)13-22-12-15-6-8-16(23-2)9-7-15/h3-11,22H,12-13H2,1-2H3

InChI Key

AZOSVEKQONLBBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)CNCC3=CC=C(C=C3)OC

Origin of Product

United States

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